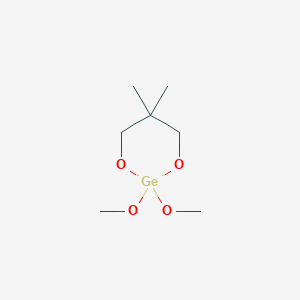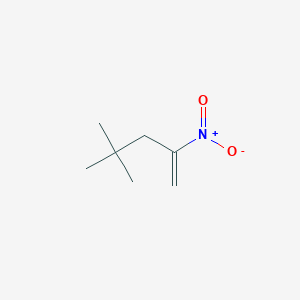
4,4-Dimethyl-2-nitropent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-2-nitropent-1-ene is an organic compound characterized by the presence of a nitro group and a double bond in its structure
准备方法
The synthesis of 4,4-Dimethyl-2-nitropent-1-ene can be achieved through several synthetic routes. One common method involves the nitration of 4,4-dimethylpent-1-ene using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pressure to ensure the selective formation of the nitro compound.
Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. These methods often utilize continuous flow reactors and advanced separation techniques to isolate the desired product.
化学反应分析
4,4-Dimethyl-2-nitropent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro alcohols, while reduction can produce amines.
科学研究应用
4,4-Dimethyl-2-nitropent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in studies involving nitro group transformations and their biological effects.
Medicine: Research into potential pharmaceutical applications may explore the compound’s ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 4,4-Dimethyl-2-nitropent-1-ene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, leading to changes in their function.
相似化合物的比较
4,4-Dimethyl-2-nitropent-1-ene can be compared with other similar compounds such as 4,4-Dimethyl-2-pentene and 4,4-Dimethyl-2-nitrobutane While these compounds share structural similarities, the presence of the nitro group in this compound imparts unique chemical properties and reactivity
属性
CAS 编号 |
80255-18-1 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-nitropent-1-ene |
InChI |
InChI=1S/C7H13NO2/c1-6(8(9)10)5-7(2,3)4/h1,5H2,2-4H3 |
InChI 键 |
ATVAMIYESAEFMB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(=C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


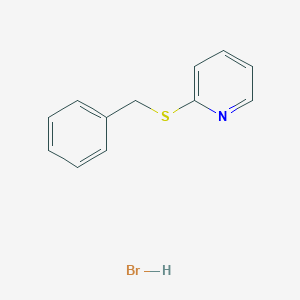
![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
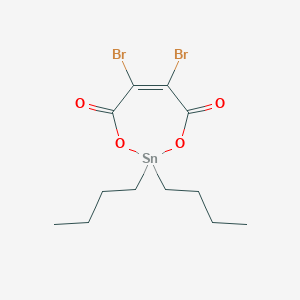

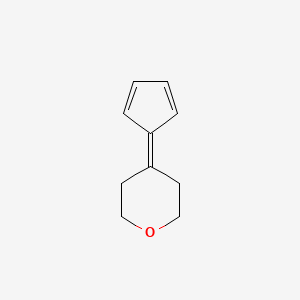
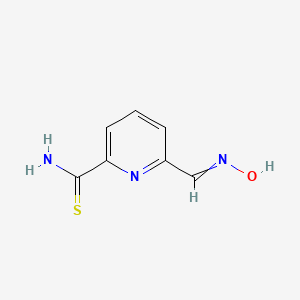
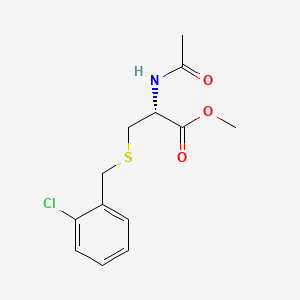
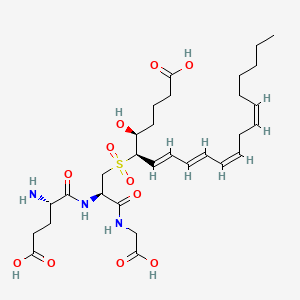

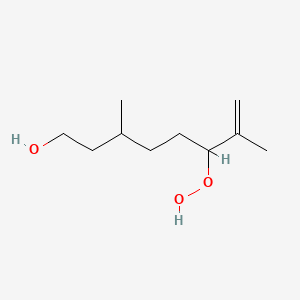
![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
